Coronene's planar structure and extended π-electron system make it an ideal model system for studying graphene, a single layer of carbon atoms arranged in a honeycomb lattice. While smaller than graphene, coronene's size allows for the observation of its "exotic electronic behavior" without introducing complications arising from contortion of the molecule [Nature Communications, ]. This makes coronene a valuable tool for understanding fundamental properties of graphene and its potential applications in electronics and materials science.
Coronene's excellent charge transport and light-emitting properties make it a promising candidate for developing organic electronic devices like photodiodes and blue light-emitting diodes (LEDs) [Journal of Materials Science, ]. Research on coronene-based organic semiconductors focuses on improving their efficiency, stability, and processing techniques to pave the way for the development of next-generation organic electronic devices.
Coronene serves as a model system for studying fundamental photochemical processes like light absorption, energy transfer, and charge separation. Its well-defined structure and well-understood electronic properties allow researchers to investigate these processes at a molecular level, providing valuable insights into the behavior of more complex molecules and materials. This knowledge is crucial for developing new materials with desired photochemical properties for applications in solar energy conversion, catalysis, and photodynamic therapy [International Journal of Molecular Sciences, ].
Coronene is believed to be abundant in interstellar space, where it plays a crucial role in various chemical reactions. Studying its interaction with other molecules and its influence on the formation of more complex organic molecules helps scientists understand the composition and evolution of interstellar clouds, ultimately contributing to a broader understanding of star and planet formation [The Astrophysical Journal, ].
Coronene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₃₄H₁₂, consisting of seven fused benzene rings. This compound is characterized by its planar structure and high symmetry, making it a subject of interest in organic chemistry. Coronene appears as a yellow solid that dissolves in common organic solvents such as benzene, toluene, and dichloromethane. It exhibits blue fluorescence when exposed to ultraviolet light, which is often utilized in various applications including solvent probing .
The compound's unique properties stem from its aromaticity and the presence of 24 π-electrons, which challenge traditional interpretations of aromatic stability as described by Hückel's rule. Coronene can be represented by multiple resonance structures and has been studied for its potential superaromaticity due to its ability to exhibit three mobile Clar sextets .
In gas-phase synthesis, coronene can be produced through reactions involving benzo[e]pyrenyl radicals and acetylene, showcasing its versatility in organic synthesis . Furthermore, interactions with iodine atoms indicate attractive forces between coronene molecules and iodine, suggesting potential applications in materials science .
Research into the biological activity of coronene is limited but suggests potential implications in environmental chemistry and astrobiology. Coronene has been implicated in the formation of complex organic molecules in space, which may contribute to the origins of life on Earth . Its presence in interstellar environments raises questions about its reactivity and stability under cosmic conditions.
Coronene can be synthesized through several methods:
Coronene has several notable applications:
Studies investigating coronene's interactions reveal insights into its chemical reactivity and potential applications. For instance:
Coronene shares structural similarities with several other polycyclic aromatic hydrocarbons. Here are some comparable compounds:
Compound Name | Structure Description | Unique Features |
---|---|---|
Pyrene | Four fused benzene rings | Lower molecular weight than coronene |
Ovalene | A larger PAH with 10 fused rings | Unique oval shape |
Triphenylene | Composed of four benzene rings arranged symmetrically | Exhibits different electronic properties |
Hexa-peri-hexabenzocoronene | Additional benzene rings fused around the periphery | Increased size and complexity |
Dicoronylene | Dimerization product of coronene | Larger structure with enhanced properties |
Coronene is unique due to its specific arrangement of seven fused benzene rings and its ability to exist in multiple resonance forms. Its high symmetry and potential for superaromaticity set it apart from other PAHs.
Coronene was first synthesized in 1939 via the cyclodehydrogenation of hexabenzobenzene, a milestone that unlocked studies into its aromatic behavior. Early work focused on its unusual stability compared to smaller PAHs like naphthalene or anthracene. By the 1970s, Erich Clar’s seminal work on aromatic sextets provided a theoretical basis for coronene’s resonance stabilization, positing that its three isolated π-sextets (Figure 1) dominate its electronic structure. The discovery of natural coronene in the mineral carpathite (formed through hydrothermal vent activity) further cemented its geological relevance.
Recent advancements include the 2023 solution-phase synthesis of circumcoronene (a coronene derivative with two additional fused benzene layers), overcoming challenges in K-region functionalization. Coronene’s interstellar detection in the Taurus Molecular Cloud (TMC-1) via radio astronomy and its role in prebiotic chemistry have expanded its significance beyond terrestrial chemistry.
As the prototypical peri-condensed PAH, coronene serves as a model for:
Coronene’s electronic structure is governed by two complementary models:
Table 1: Key Theoretical Properties of Coronene
Property | Value/Description | Source |
---|---|---|
Resonance Structures | 20 | |
Clar Sextets | 3 isolated | |
Aromatic Stabilization | 84 kcal/mol (vs. 36 kcal/mol benzene) | |
HOMO-LUMO Gap | 3.2 eV |
Coronene's stability and reactivity derive from its aromatic system, which Clar's sextet theory elegantly explains. The molecule adopts a fully benzenoid configuration where three isolated π-sextets localize on peripheral rings, leaving the central ring devoid of sextet participation [1] [3]. This contrasts with non-fully benzenoid PAHs like anthracene, where mobile sextets delocalize across multiple rings.
Quantum chemical analyses confirm that peripheral rings exhibit NICS(0) values of -10.5 to -12.3 ppm (indicating strong aromaticity), while the central ring shows a diminished NICS(0) of -5.8 ppm [2] [3]. The resonance energy distribution follows Clar's prediction:
Ring Position | NICS(0) (ppm) | Bond Order |
---|---|---|
Peripheral | -11.4 ± 0.9 | 1.45 |
Central | -5.8 | 1.33 |
This aromatic hierarchy explains coronene's exceptional thermal stability (decomposition temperature > 600°C) and resistance to electrophilic substitution [1] [3]. The fully benzenoid structure allows optimal π-electron delocalization, with valence bond calculations showing 78% contribution from Clar-type resonance structures versus 22% from Kekulé structures [3].
Density functional theory (DFT) studies reveal coronene's electron density topology through Laplacian maps and bond critical point analyses. The molecule's D~6h~ symmetry creates six equivalent electron density basins around peripheral rings, each containing 6.2 e^-/Å^3, compared to 5.1 e^-/Å^3 in the central ring [4] [7].
Bond order analysis shows:
Bond Type | Length (Å) | Wiberg Bond Index |
---|---|---|
Peripheral C-C | 1.398 | 1.45 |
Central C-C | 1.421 | 1.33 |
Bridging C-C | 1.407 | 1.38 |
The central ring's reduced bond order (1.33 vs. benzene's 1.50) stems from diminished π-orbital overlap, creating a pseudo-annulene character [4]. This electronic structure enables unique supramolecular interactions, with electrostatic potential maps showing alternating ±0.12 e charge regions along the molecular periphery [7].
Coronene's frontier molecular orbitals exhibit a HOMO-LUMO gap of 3.02 eV (B3LYP/6-311G**), which narrows to 2.87 eV in crystalline phases due to inter-molecular charge transfer [5] [6]. The gap size correlates with:
System | HOMO (eV) | LUMO (eV) | Gap (eV) |
---|---|---|---|
Isolated Coronene | -5.12 | -2.10 | 3.02 |
Coronene-Cytosine | -4.98 | -2.35 | 2.63 |
Crystalline Coronene | -5.05 | -2.18 | 2.87 |
The reduced gap in coronene-cytosine complexes (2.63 eV) suggests potential as photosensitizers in photodynamic therapy [5]. However, pure coronene's large gap limits conductivity, necessitating chemical doping (e.g., cyanation) for organic semiconductor applications [6].
Coronene's magnetically induced current density, calculated via the ipsocentric approach, reveals three concentric current systems:
This complex pattern produces a magnetic susceptibility exaltation (Λ) of +34.9 ppm cgs, exceeding benzene's +30.2 ppm [2] [4]. The net effect creates:
Comparative magnetic properties:
Property | Coronene | Benzene | Graphite |
---|---|---|---|
Λ (ppm cgs) | +34.9 | +30.2 | +26.5 |
NICS(1) (ppm) | -10.1 | -10.4 | N/A |
Ring Current (nA/T) | 8.3 | 11.2 | 6.8 |
The diminished central ring current (-2.1 nA/T vs. +11.2 nA/T in benzene) confirms its reduced aromaticity, consistent with Clar sextet theory [2] [3]. These magnetic characteristics enable coronene's use as an NMR shift reagent, particularly for probing π-stacking interactions in host-guest complexes [1] [6].
Solution-phase synthetic routes represent one of the most extensively developed approaches for coronene synthesis, offering controlled reaction conditions and high selectivity. These methodologies typically involve the sequential construction of aromatic rings through carefully orchestrated chemical transformations.
The most prominent solution-phase approach involves the utilization of perylene-based precursors, where coronene is constructed through ring expansion reactions [1]. This methodology employs thermal cycloaddition processes with subsequent aromatization steps to achieve the desired heptacyclic structure. The reaction typically proceeds through a Diels-Alder cycloaddition between perylene diimide substrates and appropriate dienophiles, followed by in situ aromatization [2]. Under optimized conditions, this approach yields coronene derivatives with good efficiency at temperatures ranging from 150-250°C [2].
Another significant solution-phase methodology involves the use of microwave-assisted synthesis, which has demonstrated remarkable efficiency in coronene preparation. This approach utilizes microwave irradiation to facilitate the conversion of 3,4,9,10-perylenetetracarboxylic dianhydride with copper powder in boiling quinoline [3]. The microwave-assisted protocol offers several advantages including reduced reaction times, improved yields, and enhanced regioselectivity compared to conventional thermal methods.
Palladium-mediated intramolecular biarylation represents a sophisticated solution-phase approach that has shown significant improvements through methodological refinements. Recent studies have demonstrated that the introduction of three methyl groups at specific positions can suppress undesired reactions and improve the overall yield of coronene analogues [4]. The use of tri-tert-butylphosphine as a ligand for palladium catalysis has proven particularly effective, enabling the formation of coronene derivatives with improved regioselectivity [4].
The solution-phase synthesis of circumcoronene derivatives has been achieved through Brønsted/Lewis acid-mediated cyclization of vinyl ether or alkyne precursors [5]. This methodology represents a significant advancement in the field, as circumcoronene synthesis has historically been challenging due to its structural complexity. The approach involves the sequential formation of aromatic rings through acid-catalyzed cyclization reactions, yielding circumcoronene derivatives that have been characterized through X-ray crystallographic analysis [5].
Gas-phase formation pathways offer unique mechanistic insights into coronene synthesis and have provided fundamental understanding of the molecular assembly processes that occur under high-temperature conditions. These methodologies are particularly relevant for understanding coronene formation in combustion environments and interstellar chemistry.
The most comprehensively studied gas-phase pathway involves aryl radical-mediated ring annulation processes [6] [7]. This approach utilizes chemical microreactors operated at temperatures up to 1600 K to mimic the conditions found in combustion flames and circumstellar envelopes. The gas-phase synthesis proceeds through a complex network of elementary reactions involving three distinct mechanistic pathways: hydrogen abstraction-acetylene addition (HACA), hydrogen abstraction-vinylacetylene addition (HAVA), and phenyl addition-dehydrocyclization (PAC) [6] [7].
The HACA mechanism represents the most fundamental gas-phase pathway for coronene formation. This process involves the sequential addition of acetylene molecules to aromatic radical intermediates, followed by cyclization to form additional aromatic rings [6] [7]. The mechanism proceeds through benzo[e]pyrene (C20H12) and benzo[ghi]perylene (C22H12) as key intermediates, with each step involving aryl radical-mediated ring annulation [6] [7]. Experimental studies utilizing molecular beam techniques combined with photoionization efficiency curves and photoion mass-selected threshold photoelectron spectra have provided definitive evidence for this pathway [6] [7].
The HAVA mechanism involves the addition of vinylacetylene to aromatic radicals, offering an alternative pathway for ring construction [6] [7]. This mechanism is particularly important for understanding the formation of armchair-, zigzag-, and arm-zig-edged aromatic intermediates that contribute to the chemical diversity of molecular mass growth processes [6] [7].
The PAC mechanism involves phenyl addition followed by dehydrocyclization, representing a third distinct pathway for gas-phase coronene formation [6] [7]. This mechanism is significant for understanding how phenyl radicals can contribute to the growth of polycyclic aromatic hydrocarbons through controlled cyclization processes.
The gas-phase formation of coronene has been demonstrated to proceed through isomer-selective pathways, with specific intermediates being identified through advanced analytical techniques [6] [7]. The use of photoionization and fragment-free detection methods has enabled the identification of five- to six-ringed aromatics culminating in coronene formation [6] [7].
Bottom-up construction strategies represent a sophisticated approach to coronene synthesis that involves the systematic assembly of molecular components through controlled self-assembly processes. These methodologies offer exceptional control over the final molecular architecture and enable the synthesis of highly symmetrical coronene derivatives.
The most prominent bottom-up approach involves the use of a self-sorting assembly (CSA) strategy for the construction of three-fold symmetrical and highly substituted hexa-cata-hexabenzocoronenes [8] [9]. This methodology utilizes simple aromatic precursors that undergo controlled assembly through the use of benzylic carbons as tenon joints. The process involves a novel ferric chloride-mediated AAA process as the key step, enabling the efficient construction of coronene-based nanographenes [8] [9].
The CSA strategy demonstrates remarkable efficiency in creating coronene derivatives with defined symmetry properties. The approach involves the careful selection of aromatic building blocks that can undergo controlled assembly through π-π stacking interactions and hydrogen bonding networks [8] [9]. The resulting structures exhibit three-fold symmetry and can serve as platforms for the construction of larger and more complex π-conjugated molecules [8] [9].
Another significant bottom-up approach involves the construction of coronene-containing nitrogen-heteroarenes through modular synthetic strategies [10]. This methodology features the fusion of azaacene units to a coronene nucleus, enabling the creation of large aromatic systems containing up to thirteen annulated rings [10]. The approach demonstrates the versatility of bottom-up construction in creating complex aromatic architectures with tailored electronic properties [10].
The bottom-up synthesis of coronene derivatives has been extended to include the preparation of corannulene-coronene hybrid structures [11]. These molecules represent unique architectural motifs that combine the curved structure of corannulene with the planar aromatic system of coronene. The synthesis involves the use of mechanochemical Scholl reactions that enable the simultaneous planarization and annulation of precursor molecules [11].
Oxidative coupling and cyclization mechanisms provide powerful methodologies for coronene synthesis through the controlled formation of carbon-carbon bonds under oxidative conditions. These approaches have demonstrated exceptional utility in the construction of polycyclic aromatic systems.
The Scholl reaction represents one of the most important oxidative coupling methodologies for coronene synthesis [12]. This reaction involves the coupling of arene compounds with the aid of Lewis acids and protic acids, enabling the formation of polycyclic aromatic hydrocarbons through controlled cyclization processes [12]. The reaction typically employs reagents such as iron(III) chloride in dichloromethane, aluminum chloride, or molybdenum(V) chloride under carefully controlled conditions [12].
The mechanism of the Scholl reaction involves the formation of arenium ion intermediates through electrophilic aromatic substitution processes [12]. The reaction can proceed through radical cation mechanisms, where radical cations are formed from one reaction partner by oxidation, followed by attack on a second neutral partner [12]. The process is particularly effective for intramolecular cyclization reactions, which typically proceed with higher yields than intermolecular variants [12].
Recent developments in mechanochemical Scholl reactions have demonstrated exceptional utility for the synthesis of curved coronene-containing nanographenes [11]. This approach involves the use of mechanochemical conditions to achieve graphitization of precursor molecules, resulting in the formation of chlorinated coronene derivatives with high regioselectivity [11]. The chlorination occurs in a regioselective manner, enabling precise functionalization of the coronene scaffold [11].
Oxidative coupling methods utilizing copper catalysis have been developed for the synthesis of coronene derivatives through aerobic oxidation processes [13]. These methods involve the formation of radical cation intermediates through single electron transfer mechanisms, followed by controlled coupling reactions to form the desired polycyclic structures [13]. The copper-catalyzed aerobic oxidative coupling demonstrates excellent selectivity and can be conducted under environmentally benign conditions [13].
The oxidative coupling approach has been extended to include the synthesis of coronene derivatives through phenol trimerization processes [14]. This methodology involves the use of low-loading catalytic copper systems to achieve controlled oxidative coupling of phenolic precursors, resulting in the formation of complex polycyclic structures [14].
Friedel-Crafts based methodologies represent classical approaches to coronene synthesis that have been refined through modern catalytic developments. These methodologies offer reliable routes to coronene derivatives through electrophilic aromatic substitution processes.
The traditional Friedel-Crafts acylation approach involves the use of acyl chlorides in the presence of Lewis acid catalysts such as aluminum chloride [15]. This methodology enables the introduction of acyl groups onto aromatic rings, which can subsequently undergo cyclization reactions to form polycyclic aromatic systems [15]. The reaction typically proceeds through the formation of acylium ion intermediates that undergo electrophilic attack on aromatic substrates [15].
Modern developments in Friedel-Crafts chemistry have enabled the synthesis of coronene derivatives through asymmetric catalytic processes [16]. The use of strong and confined Brønsted acid organocatalysts has enabled the first asymmetric catalytic Friedel-Crafts reaction of simple alkylbenzenes, demonstrating the potential for stereoselective coronene synthesis [16]. These methodologies employ imidodiphosphorimidate organocatalysts that provide exceptional selectivity for the formation of enantioenriched products [16].
The Friedel-Crafts approach has been extended to include iron triflate-catalyzed alkylation reactions for the synthesis of coronene precursors [17]. This methodology involves the use of α,β-unsaturated carbonyl compounds as electrophiles, enabling the formation of β,β-diaryl carbonyl compounds with excellent regioselectivity [17]. The iron triflate catalyst demonstrates superior performance compared to other Lewis acids, providing good yields and excellent selectivity [17].
Recent applications of Friedel-Crafts reactions in coronene synthesis have demonstrated the utility of these methodologies in total synthesis applications [18]. The reactions can be employed for both intermolecular and intramolecular cyclization processes, enabling the construction of complex polycyclic aromatic systems [18]. The versatility of Friedel-Crafts chemistry has made it a valuable tool in the synthesis of coronene derivatives with diverse substitution patterns [18].
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